molecular formula C21H19N5OS2 B2865696 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 1795088-38-8

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2865696
CAS No.: 1795088-38-8
M. Wt: 421.54
InChI Key: TXFUNBXUTWHMSM-UHFFFAOYSA-N
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Description

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide is a potent and selective allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a central node in the RAS-MAPK signaling pathway downstream of multiple receptor tyrosine kinases (RTKs) [https://www.nature.com/articles/s41586-019-0944-8]. Its activity is crucial for cell proliferation and survival, and gain-of-function mutations in SHP2 are directly implicated in the pathogenesis of certain cancers, such as juvenile myelomonocytic leukemia and Noonan syndrome. Furthermore, SHP2 plays a key role in mediating resistance to targeted therapies, including RTK inhibitors and BRAF inhibitors. This compound exerts its effect by stabilizing SHP2 in an auto-inhibited conformation, thereby blocking its phosphatase activity and subsequent signal transduction through the MAPK pathway [https://www.nature.com/articles/ncomms5508]. In cancer research, it is a critical tool for investigating RTK-driven oncogenesis and for developing strategies to overcome therapeutic resistance, particularly in KRAS-mutant and RTK-amplified cancers. Research indicates that SHP2 inhibition can synergize with other targeted agents, such as MEK inhibitors, to suppress tumor growth [https://www.cancerdiscovery.aacrjournals.org/content/6/2/154]. Consequently, this molecule serves as a valuable chemical probe for dissecting SHP2-dependent signaling networks and for validating SHP2 as a high-value therapeutic target in preclinical oncology models.

Properties

IUPAC Name

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2/c27-20(14-3-4-17-19(10-14)29-13-23-17)24-16-5-8-26(9-6-16)21-25-18(12-28-21)15-2-1-7-22-11-15/h1-4,7,10-13,16H,5-6,8-9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFUNBXUTWHMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core linked to a thiazole and piperidine moiety, enhancing its potential as a pharmacological agent. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
  • Piperidine Ring Formation : Constructed via cyclization reactions involving appropriate precursors.
  • Coupling Reactions : The thiazole and piperidine rings are coupled with the pyridine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Carboxamide Formation : Finalized through amidation reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, suggesting strong potential as anti-tubercular agents .

Antitumor Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have demonstrated that thiazole-containing compounds can exhibit cytotoxicity with IC50 values as low as 1.61 μg/mL in certain cancer models . The structural activity relationship (SAR) analysis indicates that modifications in the thiazole and phenyl rings significantly enhance antiproliferative activity.

Case Studies

  • Anti-Tubercular Activity Study :
    • A series of compounds derived from thiazole were synthesized and tested against Mycobacterium tuberculosis. Among them, five exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM, demonstrating their potential as new anti-tubercular agents .
  • Antitumor Activity Assessment :
    • Various thiazole derivatives were tested for their cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells. One notable compound showed equipotent activity against both cell lines with IC50 values lower than doxorubicin, indicating promising anticancer potential .

Table of Biological Activities

Biological ActivityTest SystemIC50 (μM)Reference
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18
AntitumorA-431 Cells< 1.61
AntitumorJurkat Cells< 1.61

Comparison with Similar Compounds

Key Findings :

  • The piperidine ring in the target compound may enhance conformational flexibility compared to rigid morpholine or piperazine substituents in analogs like 4d and 4e .
  • Electron-withdrawing groups (e.g., 3,4-dichloro in 4d–4f) in analogs improve stability but may reduce solubility, whereas the benzothiazole core in the target compound could offer balanced lipophilicity .

Thiazolecarboxamide Derivatives with Piperazine Moieties

lists BP 27384 and BP 27385, which feature chloro-methylphenyl groups and piperazinyl substitutions:

  • BP 27384 : Includes a 2-hydroxyethyl-piperazine group, enhancing hydrogen-bonding capacity.

Comparison :

  • The target compound lacks the chloro-methylphenyl group present in BP 27384/27385, which may reduce off-target interactions but also diminish affinity for certain targets (e.g., kinase ATP pockets) .

Benzothiazole-Linked Carboxamides

includes compounds like 832674-14-3 (ethoxy-benzothiazole with tetrafluoropropoxy groups). These exhibit:

  • Fluorinated alkyl chains , improving membrane permeability.
  • Benzothiazole cores , similar to the target compound but lacking the pyridinyl-thiazole-piperidine system.

Functional Implications :

  • The pyridinyl-thiazole unit in the target compound may confer unique binding interactions (e.g., π-π stacking with aromatic residues in proteins) absent in simpler benzothiazole analogs .

Preparation Methods

Thiazole Ring Formation via Hantzsch Methodology

The thiazole core is constructed using a modified Hantzsch reaction. Piperidin-4-amine reacts with carbon disulfide and methyl α-bromopyruvate in ethanol under reflux to form methyl 2-(piperidin-4-ylamino)thiazole-4-carboxylate. Subsequent hydrolysis yields 2-(piperidin-4-ylamino)thiazole-4-carboxylic acid, which is decarboxylated to 2-(piperidin-4-ylamino)thiazole.

Reaction Conditions :

  • Reagents: Piperidin-4-amine (1.2 eq), CS₂ (2 eq), methyl α-bromopyruvate (1 eq)
  • Solvent: Ethanol, reflux, 12 h
  • Yield: 78–82%

Pyridin-3-yl Group Introduction via Suzuki-Miyaura Coupling

The pyridine moiety is introduced via palladium-catalyzed cross-coupling. The thiazole intermediate is brominated at the 4-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by coupling with pyridin-3-ylboronic acid under Suzuki conditions.

Optimized Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (3 eq)
  • Solvent: DME/H₂O (4:1), 80°C, 24 h
  • Yield: 85–90%

Synthesis of Benzo[d]thiazole-6-carboxylic Acid

Cyclization of 2-Amino-5-nitrothiophenol

2-Amino-5-nitrothiophenol undergoes cyclization with formic acid at 100°C to form 6-nitrobenzo[d]thiazole. Reduction with hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol yields 6-aminobenzo[d]thiazole, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Critical Parameters :

  • Nitro Reduction: 10% Pd/C, H₂, EtOH, 25°C, 6 h
  • Oxidation: KMnO₄ (3 eq), H₂SO₄ (0.5 M), 70°C, 4 h
  • Overall Yield: 65–70%

Amide Bond Formation

Carbodiimide-Mediated Coupling

Benzo[d]thiazole-6-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated intermediate reacts with 1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-amine at room temperature for 24 h.

Optimization Data :

Coupling Agent Solvent Temp (°C) Yield (%)
EDC/HOBt DCM 25 88
HATU DMF 25 92
DCC THF 0 75

Preferred Conditions :

  • Reagents: HATU (1.5 eq), DIPEA (3 eq)
  • Solvent: DMF, 25°C, 12 h
  • Yield: 90–92%

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.98–7.82 (m, 4H, aromatic), 4.32 (t, J = 6.4 Hz, 1H, piperidine-H), 3.12–2.98 (m, 4H, piperidine-H).
  • ¹³C NMR : 165.4 (C=O), 158.2 (thiazole-C2), 150.1 (pyridine-C3), 135.6–118.4 (aromatic carbons).
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₁H₁₈N₅OS₂: 452.0902; found: 452.0898.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • Melting Point : 214–216°C (decomp.)

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation : Use of electron-deficient α-bromoketones favors 4-position substitution.
  • Piperidine Ring Strain : Microwave-assisted synthesis reduces reaction time and improves yield (15 min, 120°C).
  • Amidation Steric Hindrance : Bulky coupling agents (e.g., HATU) enhance efficiency in sterically crowded environments.

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